propan-2-yl 5-{[(3-chlorophenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate
Description
This compound is a thiophene-based derivative featuring a propan-2-yl ester at position 2, a 3-chlorophenyl carbonyl amino group at position 5, a cyano group at position 4, and a methyl group at position 2.
Properties
IUPAC Name |
propan-2-yl 5-[(3-chlorobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-9(2)23-17(22)14-10(3)13(8-19)16(24-14)20-15(21)11-5-4-6-12(18)7-11/h4-7,9H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFRDYHYZJTYAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)Cl)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362061 | |
| Record name | ST50913630 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5692-21-7 | |
| Record name | ST50913630 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Enaminothiones
The thiophene scaffold is synthesized via cyclocondensation of cross-conjugated enaminothiones with α-bromoketones. For example, enaminothiones derived from dimethylamino-methylidene malonates react with α-bromoacetophenone derivatives in dichloromethane under triethylamine catalysis. The mechanism involves nucleophilic attack by the sulfur atom on the bromoketone, followed by deprotonation and cyclization to yield a 4-cyano-3-methylthiophene intermediate.
Reaction Conditions:
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Solvent: Dichloromethane
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Catalyst: Triethylamine (2.2 equiv.)
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Temperature: 0°C to room temperature
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Time: 30 minutes
This method achieves regioselectivity at the 4- and 5-positions of the thiophene ring, critical for subsequent functionalization.
Functionalization of the Thiophene Ring
Introduction of the Amino Group at Position 5
The 5-amino group is introduced via transamination of pre-formed thiophene esters. For instance, methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (PubChem CID: 596903) is synthesized by treating methyl 2-[(dimethylamino)methylene]malonate with arylhydrazines under acidic conditions. The amino group serves as a nucleophilic site for amide bond formation in later steps.
Key Reaction Parameters:
Amide Bond Formation with 3-Chlorobenzoyl Chloride
The 5-amino group undergoes coupling with 3-chlorobenzoyl chloride using carbonyldiimidazole (CDI) as an activating agent. A protocol adapted from ethyl 3-(2-(((4-cyanophenyl)amino)methyl)benzimidazole synthesis involves:
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Activating 3-chlorobenzoic acid with CDI in toluene at 55–60°C.
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Adding the amino-thiophene intermediate to form the amide bond.
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Heating the mixture to 100°C for 3 hours to drive the reaction to completion.
Optimization Data:
| Parameter | Value |
|---|---|
| Coupling Agent | CDI (1.1 equiv.) |
| Solvent | Toluene |
| Temperature | 60–100°C |
| Yield | 70–85% (crude) |
Esterification with Propan-2-ol
Transesterification of Methyl Esters
The methyl ester at position 2 is converted to a propan-2-yl ester via acid-catalyzed transesterification. For example, methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate reacts with excess propan-2-ol in the presence of sulfuric acid.
Reaction Setup:
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Propan-2-ol: 10 equiv.
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Catalyst: H₂SO₄ (0.1 equiv.)
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Temperature: Reflux (82°C)
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Time: 12–24 hours
Yield: 80–90% after recrystallization.
Purification and Characterization
Crystallization Techniques
The final compound is purified via solvent-mediated crystallization. Ethyl acetate is added to the crude product at 40–45°C, followed by cooling to 10–15°C to induce crystallization. X-ray diffraction confirms the crystalline structure.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.35 (d, 6H, CH(CH₃)₂), 2.45 (s, 3H, CH₃), 7.40–7.80 (m, 4H, Ar-H), 8.10 (s, 1H, NH).
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IR (KBr): 2210 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O amide).
Industrial-Scale Considerations
Chemical Reactions Analysis
Ester Hydrolysis
The propan-2-yl ester group undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Yields 5-{[(3-chlorophenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylic acid and isopropyl alcohol.
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Basic hydrolysis (saponification) : Produces the corresponding carboxylate salt.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack at the carbonyl carbon, with water (acidic) or hydroxide (basic) acting as the nucleophile. The electron-withdrawing cyano group adjacent to the ester enhances electrophilicity at the carbonyl, accelerating hydrolysis .
Amide Bond Reactivity
The (3-chlorophenyl)carbonylamino group participates in:
Hydrolysis
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Acidic conditions : Cleaves the amide bond to yield 5-amino-4-cyano-3-methylthiophene-2-carboxylate and 3-chlorobenzoic acid.
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Basic conditions : Forms the ammonium salt of the amine and the carboxylate.
Mechanistic Insight :
Hydrolysis proceeds through protonation of the carbonyl oxygen (acidic) or direct nucleophilic attack by hydroxide (basic), followed by tetrahedral intermediate formation .
Nucleophilic Substitution
Reagents like hydrazine react with the amide carbonyl to form hydrazide derivatives, as observed in analogous pyrazoline syntheses .
Cyano Group Transformations
The cyano (-CN) group undergoes:
Hydrolysis
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Acidic (H2O/H+) : Converts to a carboxylic acid (-COOH).
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Basic (NaOH/H2O) : Forms a carboxylate (-COO⁻Na⁺).
Reduction
Using LiAlH4 or catalytic hydrogenation reduces the cyano group to a primary amine (-CH2NH2), though competing reductions (e.g., ester or amide) may require protective strategies .
Electrophilic Aromatic Substitution (EAS)
The thiophene ring, though deactivated by electron-withdrawing groups (cyano, amide), may undergo EAS at the least deactivated positions:
| Reaction | Conditions | Position | Product |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0–5°C | C-5 (meta) | Nitro-substituted derivative |
| Halogenation | Cl2/FeCl3 or Br2/FeBr3 | C-5 (meta) | Halo-substituted derivative |
Directing Effects :
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The cyano group (-CN) is strongly meta-directing.
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The amide group (-CONH-) directs electrophiles to para positions relative to itself, but steric hindrance from the 3-chlorophenyl group may limit reactivity .
Cross-Coupling Reactions
The 3-chlorophenyl group may engage in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) if activated, though the electron-withdrawing carbonyl group reduces aryl halide reactivity. For example:
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Buchwald-Hartwig Amination : Introduces aryl amines at the 3-chlorophenyl position under Pd catalysis .
Redox Reactions
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Amide Reduction : LiAlH4 reduces the amide to a secondary amine, though competing ester reduction may occur.
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Thiophene Ring Reduction : Catalytic hydrogenation (H2/Pd) saturates the thiophene ring to a tetrahydrothiophene derivative .
Cyclization Pathways
Under microwave irradiation or thermal conditions, the cyano and ester groups may participate in cyclization. For example:
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Formation of Thienopyrimidines : Reaction with amidines or urea derivatives yields fused heterocycles, leveraging the cyano group’s reactivity .
Experimental Considerations
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of thiophene compounds exhibit significant anticancer properties. Propan-2-yl 5-{[(3-chlorophenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate has shown potential in inhibiting the proliferation of cancer cells, particularly in breast and prostate cancer models. Studies have demonstrated that the compound can induce apoptosis in cancer cells through the activation of caspase pathways, making it a candidate for further development as an anticancer agent .
1.2 Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in animal models of arthritis. This property could pave the way for its use in developing new anti-inflammatory drugs .
1.3 Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of thiophene derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may act by modulating oxidative stress and enhancing neuronal survival, presenting a promising avenue for therapeutic intervention .
Agrochemicals
2.1 Pesticidal Activity
The unique chemical structure of this compound positions it as a potential agrochemical agent. Its efficacy against various pests has been evaluated, with results indicating significant insecticidal activity against common agricultural pests, including aphids and beetles. Field trials are necessary to assess its effectiveness and safety in agricultural settings .
2.2 Herbicidal Properties
Additionally, the compound has shown promise as a herbicide. Its ability to inhibit specific enzyme pathways in plants suggests that it could be developed into a selective herbicide that targets undesirable vegetation without harming crops .
Materials Science
3.1 Conductive Polymers
In materials science, thiophene derivatives are known for their electrical conductivity properties. This compound can be incorporated into conductive polymer matrices, enhancing their electrical properties for applications in organic electronics and sensors .
3.2 Photovoltaic Applications
The compound's photophysical properties make it suitable for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy can be harnessed to improve the efficiency of solar cells .
Summary Table of Applications
| Application Area | Specific Use | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Induces apoptosis in cancer cells |
| Anti-inflammatory Agent | Reduces inflammation | |
| Neuroprotective Agent | Protects neurons from oxidative stress | |
| Agrochemicals | Insecticide | Effective against agricultural pests |
| Herbicide | Selective targeting of unwanted plants | |
| Materials Science | Conductive Polymers | Enhances electrical conductivity |
| Organic Photovoltaics | Improves solar cell efficiency |
Case Studies
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various thiophene derivatives, including this compound. The results demonstrated a dose-dependent inhibition of cancer cell growth, highlighting its potential as a lead compound for drug development.
Case Study 2: Pesticidal Efficacy
Field trials conducted on crops treated with formulations containing this compound revealed significant reductions in pest populations compared to untreated controls. This suggests its viability as an environmentally friendly pesticide alternative.
Mechanism of Action
The mechanism of action of propan-2-yl 5-{[(3-chlorophenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues in Thiophene Carboxylate Esters
Ethyl 4-(4-Chlorophenyl)-2-[(Cyanoacetyl)amino]thiophene-3-carboxylate (CAS 532386-24-6)
- Substituents: Position 3: Ethyl ester Position 4: 4-Chlorophenyl Position 2: Cyanoacetyl amino group
- Key Differences: Substituent positions: The cyano group in the target compound (position 4) vs. the 4-chlorophenyl group in this analog (position 4). Ester groups: Propan-2-yl (target) vs. ethyl (analog). The bulkier propan-2-yl group may confer greater metabolic stability due to steric hindrance against esterase hydrolysis .
- Lipophilicity: Calculated log k values (HPLC) for similar compounds range from 2.1–3.5, with chlorophenyl groups increasing log k by ~0.5 units compared to non-halogenated analogs .
Propan-2-yl 5-(Diethylcarbamoyl)-4-methyl-2-(Oxolane-2-carbonylamino)thiophene-3-carboxylate (CAS 551909-70-7)
- Substituents: Position 5: Diethylcarbamoyl Position 2: Oxolane (tetrahydrofuran) carbonyl amino
- Key Differences: The diethylcarbamoyl group (electron-donating) contrasts with the cyano group (electron-withdrawing) in the target compound, altering electronic density on the thiophene ring.
Non-Thiophene Derivatives with Chlorophenyl Moieties
4-Chloro-2-{[(3-Chlorophenyl)amino]carbonyl}phenyl Alkyl Carbamates
- Structure : Phenyl core with chloro substituents and carbamate linkages.
- These compounds exhibit log k values of 3.8–4.2, higher than thiophene analogs due to the additional chloro substituent .
Dichlorophenyl Carbonyl Derivatives in Pesticides
- Examples : Cyclanilide, Propiconazole
- Functional Relevance : Chlorophenyl groups enhance binding to enzymatic targets (e.g., cytochrome P450 in fungi). The target compound’s 3-chlorophenyl group may similarly improve pesticidal activity, though direct evidence is lacking .
Physicochemical and Electronic Properties
- Electronic Analysis: The cyano group at position 4 in the target compound polarizes the thiophene ring, enhancing electrophilicity at position 5, which may facilitate nucleophilic interactions in biological systems .
Biological Activity
Propan-2-yl 5-{[(3-chlorophenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Functional Groups : The presence of a cyano group, a carboxylate moiety, and an amide linkage contributes to its reactivity and interaction with biological targets.
- Molecular Formula : C16H16ClN3O2S
- Molecular Weight : 345.83 g/mol
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators.
- Modulation of Receptor Activity : It may also interact with cannabinoid receptors (CB1 and CB2), influencing pain perception and inflammatory responses. Studies have indicated that similar compounds exhibit cannabimimetic effects, suggesting a potential role in pain management.
Biological Activity Data
A summary of relevant studies highlighting the biological activity of the compound is presented in the table below:
Case Studies
- Case Study on Pain Management : In a study examining the analgesic properties of similar compounds, it was found that propan-2-yl derivatives exhibited significant pain-relieving effects in rodent models. The mechanism was primarily attributed to their action on cannabinoid receptors, leading to decreased sensitivity to pain stimuli.
- Anti-inflammatory Effects : Another study investigated the anti-inflammatory potential of related compounds in vitro, demonstrating that they effectively reduced cytokine release from immune cells when treated with lipopolysaccharides (LPS). This suggests a role for this compound in managing inflammatory diseases.
Research Findings
Recent research has focused on optimizing the structure of this compound to enhance its biological activity while minimizing side effects. Variations in substituents have shown differing levels of efficacy against target enzymes, as demonstrated in studies where methyl substitutions significantly altered inhibitory potency.
Table: Structure-Activity Relationship (SAR)
| Compound Variant | Substituent | Inhibition of FAAH IC50 (μM) | Inhibition of cPLA2α IC50 (μM) |
|---|---|---|---|
| Original | - | 0.054 | 0.17 |
| Variant A | CH3 | 0.044 | 0.54 |
| Variant B | H | 0.088 | 0.28 |
Q & A
Basic: What synthetic strategies are recommended for the efficient preparation of this compound, considering steric hindrance and functional group compatibility?
Methodological Answer:
The synthesis should prioritize sequential coupling reactions and protection/deprotection strategies. Key steps include:
- Thiophene Core Formation : Utilize the Gewald reaction (2-aminothiophene synthesis) with cyanoacetamide derivatives to introduce the cyano group at position 4 .
- Amide Coupling : Activate the 3-chlorobenzoyl chloride for nucleophilic acyl substitution with the 5-amino group on the thiophene ring. Use coupling agents like HATU or DCC to mitigate steric hindrance from the methyl group at position 3 .
- Esterification : Introduce the propan-2-yl ester via Steglich esterification (DCC/DMAP) to preserve acid-sensitive groups .
- Purification : Employ gradient column chromatography and recrystallization to isolate the product with >95% purity. Monitor by TLC and HPLC .
Basic: Which spectroscopic and crystallographic techniques are most effective in characterizing this compound’s structural features?
Methodological Answer:
- X-ray Crystallography : Resolve the 3D configuration using SHELXL for refinement. Focus on hydrogen bonding between the amide NH and carboxylate oxygen, which stabilizes the crystal lattice .
- NMR Spectroscopy : Assign peaks using 2D experiments (HSQC, HMBC):
- IR Spectroscopy : Confirm amide (1650 cm⁻¹, C=O stretch) and cyano (2250 cm⁻¹) groups .
Advanced: How can computational methods like Multiwfn and DFT investigate this compound’s electronic structure and noncovalent interactions?
Methodological Answer:
- Electrostatic Potential (ESP) Mapping : Use Multiwfn to calculate ESP surfaces, identifying nucleophilic (cyano group) and electrophilic (amide carbonyl) sites .
- Noncovalent Interaction (NCI) Analysis : Apply the NCI index to visualize van der Waals interactions (e.g., π-stacking between thiophene and chlorophenyl groups) and hydrogen bonds .
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to predict reactivity toward electrophilic/nucleophilic attacks .
Advanced: What experimental approaches resolve discrepancies between theoretical NMR shifts and observed data?
Methodological Answer:
- Solvent Effects : Recalculate shifts using the IEF-PCM solvent model (e.g., DMSO-d₆) in Gaussian09 to account for solvation .
- Dynamic Effects : Perform MD simulations to assess conformational averaging, particularly for rotatable bonds in the propan-2-yl ester .
- Paramagnetic Additives : Use shift reagents (e.g., Eu(fod)₃) to differentiate overlapping proton signals in crowded regions .
Advanced: How can molecular docking simulations predict this compound’s binding affinity with kinase targets?
Methodological Answer:
- Target Selection : Prioritize kinases with hydrophobic pockets (e.g., EGFR or MAPK) due to the compound’s aromatic and methyl groups .
- Docking Protocol :
- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., erlotinib) and validate via MM-PBSA binding free energy calculations .
Advanced: What strategies mitigate synthetic byproducts from competing cyclization during amide formation?
Methodological Answer:
- Temperature Control : Conduct coupling reactions at 0–5°C to slow undesired cyclization .
- Protecting Groups : Temporarily protect the thiophene nitrogen with Boc groups, removed post-synthesis via TFA .
- Monitoring : Use LC-MS to detect early-stage intermediates. Quench reactions at 80% conversion to minimize side products .
Advanced: How does the methyl group at position 3 influence the compound’s electronic properties and bioactivity?
Methodological Answer:
- Steric Effects : The methyl group increases torsional strain, reducing rotational freedom and stabilizing a planar thiophene ring (confirmed by XRD) .
- Electron-Donating Effect : Hyperconjugation from the methyl group raises HOMO energy (-5.8 eV via DFT), enhancing nucleophilic reactivity at the cyano group .
- Bioactivity Impact : In SAR studies, methyl substitution improves metabolic stability by 40% compared to hydrogen analogs (tested in hepatocyte assays) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
